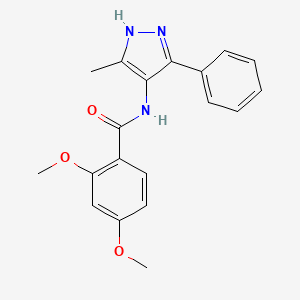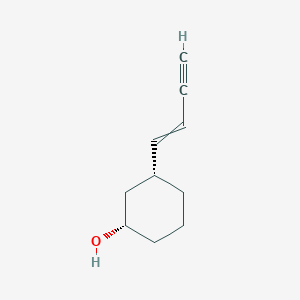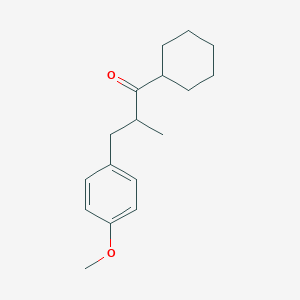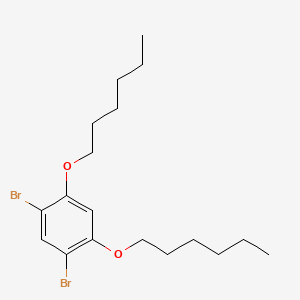![molecular formula C11H9N3O B12593233 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one CAS No. 651043-33-3](/img/structure/B12593233.png)
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. This compound is characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one typically involves the reaction of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Further reduction of these chlorides produces the corresponding hexahydro derivatives .
An alternative synthesis method involves the reduction of 3-[(N-(4-nitrophenyl)amino]-2-[(phenylimino)methyl]indole, followed by chloroacetylation and intramolecular alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction of the compound yields tetrahydro and hexahydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Tetrahydro and hexahydro derivatives.
Substitution: Various substituted diazepinoindole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6-Tetrahydro[1,4]diazepino[6,5-b]indole: A related compound with a similar structure but different oxidation state.
Hexahydro[1,4]diazepino[6,5-b]indole: Another related compound with a fully reduced diazepine ring.
Uniqueness
3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is unique due to its specific ring structure and the presence of both diazepine and indole moieties.
Propriétés
Numéro CAS |
651043-33-3 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
4,6-dihydro-3H-[1,4]diazepino[6,5-b]indol-5-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-9(12-5-6-13-11)7-3-1-2-4-8(7)14-10/h1-5,14H,6H2,(H,13,15) |
Clé InChI |
SENVBHFXYURNDH-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C(C(=O)N1)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
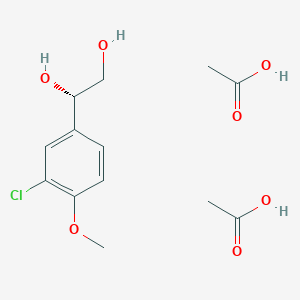

![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
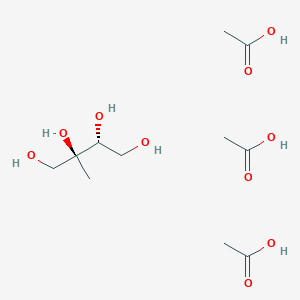
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
